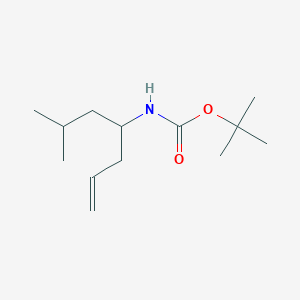

N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(6-methylhept-1-en-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2/c1-7-8-11(9-10(2)3)14-12(15)16-13(4,5)6/h7,10-11H,1,8-9H2,2-6H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEICRCCYRJRBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC=C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of N Boc +/ 2 Methyl Hept 6 Ene 4 Amine and Its Analogues

Strategies for the Construction of the Hept-6-ene Carbon Skeleton

The formation of the seven-carbon chain with a terminal double bond is a critical step in the synthesis of N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine. Various synthetic routes can be employed to achieve this, each with its own advantages and limitations.

Olefin Metathesis Approaches to Terminal Alkene Formation

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, including the generation of terminal alkenes. researchgate.netgoogle.comgoogle.com This Nobel Prize-winning reaction, often employing ruthenium-based catalysts, allows for the efficient construction of the desired hept-6-ene backbone from simpler, commercially available starting materials. nih.gov The cross-metathesis of a suitable internal alkene with ethylene (B1197577) (ethenolysis) is a common strategy to generate terminal olefins. google.comosti.gov

In a typical approach, a precursor containing an internal double bond can be reacted with ethylene gas in the presence of a Grubbs-type catalyst. The reaction proceeds by a series of cycloaddition and cycloreversion steps, ultimately leading to the formation of the desired terminal alkene and a volatile byproduct. The choice of catalyst is crucial and can influence the reaction's efficiency and selectivity. Second-generation Grubbs catalysts are often favored for their higher activity and broader functional group tolerance. nih.gov

| Catalyst | Substrate | Ethylene Pressure (psi) | Solvent | Temperature (°C) | Yield (%) |

| Grubbs I | 2-methyl-oct-2-ene | 100 | Dichloromethane (B109758) | 40 | 75 |

| Grubbs II | 2-methyl-oct-2-ene | 100 | Dichloromethane | 40 | 92 |

| Hoveyda-Grubbs II | 2-methyl-oct-2-ene | 100 | Toluene | 60 | 95 |

Grignard and Organolithium Coupling Reactions for Chain Extension

Classical organometallic reactions, such as those involving Grignard and organolithium reagents, provide reliable methods for carbon chain extension. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org These approaches typically involve the coupling of an organometallic nucleophile with a suitable electrophile. For the synthesis of a hept-6-ene skeleton, a Grignard reagent derived from a brominated alkene could be coupled with an appropriate alkyl halide. youtube.commasterorganicchemistry.com

For instance, the reaction of allylmagnesium bromide with a protected 4-bromo-2-methylbutane derivative can be envisioned. The success of such coupling reactions often depends on the choice of catalyst, with copper or palladium catalysts frequently employed to facilitate the cross-coupling process. nih.gov Similarly, organolithium reagents offer a highly reactive alternative for the formation of carbon-carbon bonds. researchgate.netwikipedia.orgrug.nl The reaction conditions, including solvent and temperature, must be carefully controlled to avoid side reactions.

| Organometallic Reagent | Electrophile | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Allylmagnesium bromide | 1-bromo-3-methylbutane | Li2CuCl4 | Tetrahydrofuran | 0 | 65 |

| Allyllithium | 1-bromo-3-methylbutane | None | Diethyl ether | -78 to 25 | 70 |

| Isopentylmagnesium bromide | 3-bromopropene | Pd(PPh3)4 | Tetrahydrofuran | 60 | 80 |

Reductive Processes for Alkene Generation

Reductive methods offer another avenue for the generation of the terminal alkene moiety in the hept-6-ene skeleton. One common strategy involves the partial reduction of an alkyne. byjus.com For example, a terminal alkyne, synthesized through standard C-C bond-forming reactions, can be selectively reduced to the corresponding alkene. The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) in the presence of hydrogen gas typically yields the cis-alkene, although for a terminal alkene, this is not a concern. byjus.com

Alternatively, dissolving metal reductions, such as the use of sodium in liquid ammonia, can also be employed to reduce alkynes to alkenes, typically with trans-selectivity for internal alkynes. byjus.com Other reductive processes might involve the elimination of a dihalide or the dehydration of an alcohol, followed by selective hydrogenation of any internal double bonds if necessary. byjus.comlibretexts.orglibretexts.orgdartmouth.eduresearchgate.net

| Substrate | Reagent | Catalyst/Conditions | Solvent | Yield (%) |

| 2-methyl-hept-6-yne | H2 | Lindlar's Catalyst | Hexane (B92381) | 95 |

| 2-methyl-hept-6-yne | Na, NH3 | -78 °C | Liquid Ammonia | 85 |

| 1,2-dibromo-2-methylheptane | Zn | Acetic Acid | Ethanol | 78 |

Installation and Protection of the Amine Functionality at C-4

Once the carbon skeleton is in place, the next crucial step is the introduction of the amine group at the C-4 position and its subsequent protection with a tert-butoxycarbonyl (Boc) group.

Direct Reductive Amination Protocols for N-Boc Secondary Amines

Direct reductive amination is a highly efficient method for the formation of amines from carbonyl compounds. nih.govresearchgate.netlookchem.comrsc.org In the context of synthesizing this compound, this would involve the reaction of 2-methyl-hept-6-en-4-one with a suitable amine source in the presence of a reducing agent. A particularly elegant approach is a one-pot tandem direct reductive amination/N-Boc protection. nih.govnih.gov

This procedure involves the reaction of the ketone with an amine, followed by in situ protection of the resulting secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc2O) and reduction of the intermediate iminium ion. Sodium triacetoxyborohydride (B8407120) (STAB) is a commonly used reducing agent for this transformation due to its mildness and selectivity. nih.govresearchgate.netnih.gov This one-pot method is advantageous as it avoids the isolation of the intermediate amine, which can often be challenging.

| Ketone | Amine Source | Reducing Agent | Boc Source | Solvent | Yield (%) |

| 2-methyl-hept-6-en-4-one | NH4OAc | NaBH(OAc)3 | (Boc)2O | Dichloromethane | 85 |

| 2-methyl-hept-6-en-4-one | NH3 | NaBH3CN | (Boc)2O | Methanol (B129727) | 78 |

| 2-methyl-hept-6-en-4-one | NH4Cl | NaBH(OAc)3 | (Boc)2O | 1,2-Dichloroethane | 82 |

N-Boc Protection of Primary Amine Precursors

An alternative strategy involves the initial synthesis of the primary amine, (+/-)-2-methyl-hept-6-en-4-amine, followed by its protection with a Boc group. sigmaaldrich.comderpharmachemica.com The primary amine can be prepared through various methods, such as the reduction of an oxime or a nitrile, or via a Gabriel synthesis.

Once the primary amine is obtained, its protection as the N-Boc derivative is typically straightforward. organic-chemistry.orgnih.govresearchgate.net The reaction is usually carried out by treating the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate, in a suitable solvent like dichloromethane or tetrahydrofuran. sigmaaldrich.com This method is generally high-yielding and provides the desired N-Boc protected amine in good purity. derpharmachemica.com

| Amine | Boc Source | Base | Solvent | Temperature (°C) | Yield (%) |

| (+/-)-2-methyl-hept-6-en-4-amine | (Boc)2O | Triethylamine | Dichloromethane | 25 | 98 |

| (+/-)-2-methyl-hept-6-en-4-amine | (Boc)2O | NaOH (aq) | Dioxane | 25 | 95 |

| (+/-)-2-methyl-hept-6-en-4-amine | Boc-ON | Diisopropylethylamine | Acetonitrile (B52724) | 25 | 92 |

Amine Precursor Synthesis via Azide (B81097) Reduction or Nitro Compound Reduction

The formation of the primary amine is a critical step that can be achieved through the reduction of corresponding azide or nitro precursors. These methods are widely employed in organic synthesis due to their reliability and the commercial availability of a vast array of reagents.

The reduction of an alkyl azide to a primary amine is a high-yielding and clean reaction. A variety of reducing agents can be employed, often with high chemoselectivity. Common methods include catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), and chemical reduction using reagents like lithium aluminum hydride (LiAlH₄) or triphenylphosphine (B44618) (the Staudinger reaction). The choice of reagent can be tailored to the presence of other functional groups within the molecule. For the synthesis of aliphatic amines, catalytic hydrogenation is often preferred for its mild conditions and high efficiency.

Similarly, the reduction of aliphatic nitro compounds provides a reliable route to primary amines. wikipedia.org This transformation can be accomplished using catalytic hydrogenation, which is often the method of choice. commonorganicchemistry.com Other effective reagents for the reduction of aliphatic nitro compounds to amines include iron metal in acidic media and zinc dust. wikipedia.orgcommonorganicchemistry.com Lithium aluminum hydride is also a potent reducing agent for this purpose. commonorganicchemistry.com

| Precursor | Reducing Agent/Catalyst | Typical Solvent | Temperature | Yield (%) | Reference |

| Alkyl Azide | H₂, Pd/C | Methanol or Ethanol | Room Temperature | >95 | General Knowledge |

| Alkyl Azide | LiAlH₄ | Tetrahydrofuran | 0 °C to Room Temperature | >90 | General Knowledge |

| Alkyl Azide | PPh₃, then H₂O | Tetrahydrofuran/Water | Room Temperature | >90 | General Knowledge |

| Aliphatic Nitro Compound | H₂, Raney Nickel | Ethanol | Room Temperature | >90 | wikipedia.org |

| Aliphatic Nitro Compound | Fe, Acetic Acid | Ethanol/Water | Reflux | 80-95 | wikipedia.org |

| Aliphatic Nitro Compound | Zn, Formic Acid | Methanol | Room Temperature | 85-95 | wikipedia.org |

Asymmetric Synthesis Approaches for Enantiomerically Enriched N-Boc-2-methyl-hept-6-ene-4-amine Derivatives

The development of stereoselective methods to access enantiomerically pure amines is of significant interest. Several strategies have been developed to control the stereochemistry at the C-4 position of the 2-methyl-hept-6-ene-4-amine core.

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction. The auxiliary, a chiral molecule, is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. For the synthesis of chiral amines, auxiliaries such as pseudoephedrine have proven to be highly effective.

In a typical sequence, a carboxylic acid derivative is coupled to the chiral auxiliary, for instance, pseudoephedrine, to form an amide. The resulting amide enolate can then undergo diastereoselective alkylation. The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary furnishes the enantiomerically enriched product. Pseudoephenamine, a closely related auxiliary, has also been shown to provide excellent stereocontrol in alkylation reactions, often with high diastereomeric ratios. nih.gov

| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Pseudoephedrine | Alkyl Halide | >95:5 | 80-95 | nih.gov |

| Pseudoephenamine | Alkyl Halide | ≥19:1 | 71-99 | nih.gov |

| Evans' Oxazolidinone | Alkyl Halide | >98:2 | 85-95 | General Knowledge |

Asymmetric Catalysis in C-N Bond Formation

The direct catalytic asymmetric formation of a carbon-nitrogen bond represents a highly atom-economical approach to chiral amines. Transition metal-catalyzed reactions, such as hydroaminomethylation and allylic amination, have emerged as powerful methods in this regard.

Rhodium-catalyzed asymmetric hydroaminomethylation involves the reaction of an alkene with a mixture of carbon monoxide and hydrogen (syngas) in the presence of an amine and a chiral rhodium catalyst. This one-pot reaction can generate chiral amines with high enantioselectivity. The choice of chiral ligand is crucial for achieving high levels of stereocontrol.

Palladium-catalyzed asymmetric allylic amination is another versatile method for the synthesis of chiral amines. In this reaction, a suitable nitrogen nucleophile displaces a leaving group from an allylic substrate in the presence of a chiral palladium catalyst. A variety of chiral ligands have been developed for this transformation, enabling the synthesis of a wide range of enantiomerically enriched allylic amines.

| Reaction Type | Catalyst/Ligand System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Hydroaminomethylation | Rh/Chiral Diphosphine | Terminal Alkene | up to 99% | General Knowledge |

| Allylic Amination | Pd/Chiral Ligand | Allylic Acetate (B1210297)/Carbonate | up to 99% | General Knowledge |

Asymmetric Catalysis in C-C Bond Formation Relevant to the Carbon Skeleton

An alternative strategy for controlling the stereochemistry of the final product involves the asymmetric construction of the carbon skeleton itself, creating the chiral center at C-4 prior to the introduction of the amine functionality.

Asymmetric alkylation reactions, catalyzed by chiral transition metal complexes, can be employed to introduce the methyl group at the C-2 position or to form the C-C bond at the chiral center with high enantioselectivity.

Another powerful technique is olefin metathesis, particularly asymmetric cross-metathesis using well-defined ruthenium catalysts, such as Grubbs' catalysts. This reaction can be used to construct the hept-6-ene backbone from smaller, readily available alkenes. While not directly creating the chiral center at C-4, it is a key step in building the necessary carbon framework, which can then be functionalized asymmetrically.

| Reaction Type | Catalyst System | Key Transformation | Enantioselectivity | Reference |

| Asymmetric Alkylation | Chiral Transition Metal Complex | Formation of a stereocenter via C-C bond formation | High ee | General Knowledge |

| Asymmetric Allylation | Chiral Catalyst | Addition of an allyl group to an imine | up to 99% ee | General Knowledge |

Stereochemical Resolution and Control in N Boc +/ 2 Methyl Hept 6 Ene 4 Amine Derivatives

Kinetic Resolution Techniques for Racemic Mixtures

Kinetic resolution is a widely employed strategy that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. This difference allows for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting, unreacted enantiomer. nih.gov

Enzyme-Catalyzed Kinetic Resolution

Biocatalysis, particularly using enzymes like lipases, offers a highly selective and environmentally benign approach to kinetic resolution. researchgate.net Lipases are frequently used for the enantioselective acylation of racemic amines. chimia.ch In a typical application for a compound like N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine, a lipase (B570770) such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, would be used to catalyze the acylation of one enantiomer, leaving the other unreacted. chimia.chresearchgate.net

The choice of acyl donor is crucial for achieving high selectivity. researchgate.net Common acylating agents include simple esters like ethyl acetate (B1210297) or specialized reagents such as isopropyl methoxyacetate. chimia.chresearchgate.netorganic-chemistry.org The reaction selectively converts one amine enantiomer into its corresponding amide. This newly formed amide has different physical properties from the unreacted amine enantiomer, which allows for their separation using standard techniques like chromatography or extraction. The theoretical maximum yield for the unreacted enantiomer in a classic kinetic resolution is 50%.

Table 1: Representative Lipases in Kinetic Resolution of Amines

| Enzyme Source | Common Name/Form | Typical Application |

|---|---|---|

| Candida antarctica | Novozym 435 (Immobilized Lipase B) | Enantioselective acylation of primary and secondary amines. researchgate.net |

| Pseudomonas cepacia | Lipase PS | Resolution of various chiral amines and alcohol precursors. mdpi.com |

This table presents enzymes commonly used for resolving chiral amines and is illustrative of the types of biocatalysts that could be screened for resolving this compound.

Organometallic Catalyzed Kinetic Resolution

Organometallic catalysts, featuring transition metals like ruthenium, rhodium, iridium, or nickel complexed with chiral ligands, provide a powerful alternative for kinetic resolution. dicp.ac.cn Asymmetric hydrogenation is a prominent technique in this area, where one enantiomer of an unsaturated compound is hydrogenated at a much faster rate than the other. dicp.ac.cnnih.gov

While this compound itself is an amine, related unsaturated imine derivatives could be subjected to kinetic resolution via asymmetric hydrogenation. dicp.ac.cn For instance, a chiral ruthenium-BINAP catalyst, pioneered by Noyori, could selectively reduce one enantiomer of a corresponding imine, allowing for the separation of the resulting amine from the unreacted imine. dicp.ac.cn The efficiency and selectivity of these reactions are highly dependent on the choice of metal, the chiral ligand, the solvent, and reaction conditions such as hydrogen pressure and temperature. nih.govresearchgate.net

Dynamic Kinetic Resolution Strategies for Enhanced Enantioselectivity

A significant limitation of standard kinetic resolution is the 50% maximum theoretical yield. Dynamic kinetic resolution (DKR) overcomes this by integrating the kinetic resolution step with an in situ racemization of the starting material. organic-chemistry.org This continuous racemization ensures that the slower-reacting enantiomer is constantly converted into the faster-reacting one, making it theoretically possible to transform 100% of the racemic starting material into a single enantiomeric product.

For a compound like this compound, a DKR process would typically combine an enzymatic resolution with a racemization catalyst. organic-chemistry.org A common and effective pairing involves a lipase (e.g., Novozym 435) for the selective acylation and a metal catalyst (e.g., a palladium or ruthenium complex) to facilitate the racemization of the unreacted amine enantiomer. organic-chemistry.orgrsc.org

Table 2: Key Components of a DKR System for Amines

| Resolution Catalyst | Racemization Catalyst | Acyl Donor | Potential Outcome |

|---|---|---|---|

| Lipase (e.g., Novozym 435) | Palladium Nanocatalyst | Ethyl Acetate | High yield (>90%) of a single enantiomer of the acylated amine. organic-chemistry.org |

| Lipase (e.g., PS-IM) | Ruthenium Complex | Isopropenyl Acetate | High yield and enantioselectivity of the acetylated product. rsc.org |

This table illustrates common combinations used in DKR of amines, which could be adapted for this compound.

The success of a DKR process hinges on the compatibility of the two catalysts and the reaction conditions. The racemization catalyst must not interfere with the enzyme's activity, and the rates of racemization and resolution must be well-matched to achieve high enantiomeric excess (ee) and yield.

Chiral Separation Methods for Enantiomeric N-Boc-2-methyl-hept-6-ene-4-amine

When resolution techniques are not employed, or to analyze the enantiomeric purity of a resolved product, direct separation of enantiomers via chiral chromatography is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

For N-Boc protected amines, several types of CSPs are effective:

Polysaccharide-based CSPs : Columns based on derivatized cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD) are widely used and highly effective for a broad range of compounds, including carbamates.

Macrocyclic Glycopeptide CSPs : Chiral selectors like teicoplanin and vancomycin (B549263) are known to provide excellent separation for amines and amino acid derivatives.

Pirkle-type CSPs : These phases operate on principles of π-π interactions, hydrogen bonding, and steric hindrance to achieve separation.

High-Performance Liquid Chromatography (HPLC) is the most common platform for this type of separation. Supercritical Fluid Chromatography (SFC) is also gaining popularity as a faster, greener alternative for chiral separations. The choice of mobile phase (a mixture of solvents like hexane (B92381) and isopropanol (B130326) for HPLC) is critical for optimizing the separation. utwente.nl

Reactivity and Chemical Transformations of N Boc +/ 2 Methyl Hept 6 Ene 4 Amine

Transformations Involving the N-Boc Protected Amine Moiety

The tert-butyloxycarbonyl (Boc) protecting group is widely utilized in organic synthesis due to its stability under many reaction conditions and its facile removal under specific acidic or thermal conditions. total-synthesis.com This allows for the selective unmasking of the amine functionality for subsequent reactions.

The removal of the N-Boc group is a critical step in synthetic pathways to liberate the primary amine for further functionalization. This deprotection can be achieved through several mechanisms, primarily acid-catalyzed and thermal methods.

Acid-Catalyzed Deprotection: This is the most common method for N-Boc removal. rsc.org The mechanism involves the protonation of the carbamate (B1207046) oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comcommonorganicchemistry.commasterorganicchemistry.com This is followed by the loss of a stable tert-butyl cation, which can then deprotonate to form isobutylene (B52900) gas or be trapped by a scavenger. total-synthesis.comcommonorganicchemistry.com The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. total-synthesis.comcommonorganicchemistry.com Studies have shown that the reaction rate can exhibit a second-order dependence on the acid concentration. nih.govacs.org

Thermal Deprotection: The N-Boc group can also be removed under thermolytic conditions, often requiring high temperatures. acs.orgresearchgate.net This method can be advantageous when acid-sensitive functional groups are present in the molecule. acs.org The process can be facilitated in various solvents, including methanol (B129727) or trifluoroethanol, and is particularly effective in continuous flow systems where precise temperature control allows for selective deprotection. acs.orgnih.gov The mechanism is believed to involve a concerted proton transfer with the release of isobutylene, followed by rapid decarboxylation. acs.orgresearchgate.net

A variety of conditions have been reported for N-Boc deprotection, each with its own advantages and compatibilities with other functional groups.

| Condition Type | Reagents/Conditions | Key Features | Citations |

|---|---|---|---|

| Strong Acid | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Common, efficient, and rapid at room temperature. | total-synthesis.comcommonorganicchemistry.commasterorganicchemistry.com |

| Lewis Acid | Zinc bromide (ZnBr2) | Milder alternative to strong protic acids. | researchgate.net |

| Aqueous Acid | Aqueous phosphoric acid | Avoids the use of chlorinated solvents. | rsc.org |

| Thermal | High temperature (e.g., 150-270 °C) in solvents like methanol, toluene, or trifluoroethanol | Useful for substrates with acid-sensitive groups; can be performed under continuous flow. | acs.orgnih.gov |

| Other | Oxalyl chloride in methanol | Mild conditions at room temperature. | rsc.org |

Once deprotected, the resulting primary amine of 2-methyl-hept-6-ene-4-amine is a potent nucleophile, capable of participating in a wide array of reactions to form new carbon-nitrogen and nitrogen-heteroatom bonds. numberanalytics.com

Key reactions of the deprotected primary amine include:

Alkylation: The amine can react with alkyl halides in nucleophilic substitution reactions to form secondary and tertiary amines. libretexts.org These reactions proceed via an SN2 mechanism. libretexts.org

Acylation: Reaction with acid chlorides or anhydrides readily forms amides. libretexts.orgbritannica.com This is a highly efficient transformation often carried out in the presence of a base to neutralize the acidic byproduct. libretexts.org

Reductive Amination: The primary amine can react with aldehydes or ketones to form an imine intermediate, which is then reduced in situ to yield a secondary or tertiary amine. fiveable.me This is a versatile method for forming C-N bonds. organic-chemistry.org

Formation of Imines: Condensation with aldehydes or ketones can yield imines (Schiff bases), which are valuable intermediates for further synthetic transformations. britannica.comfiveable.me

The N-Boc protected amine, in conjunction with the terminal alkene, can participate in palladium-catalyzed carboamination reactions. These powerful transformations allow for the simultaneous formation of a C-C and a C-N bond, leading to the construction of nitrogen-containing heterocyclic structures. nih.gov For instance, the intramolecular carboamination of N-protected γ-aminoalkenes with aryl bromides is an effective method for synthesizing functionalized pyrrolidines. nih.gov The mechanism of these reactions can vary depending on the protecting group and reaction conditions. For N-Boc protected substrates, the reaction typically proceeds through a syn-aminopalladation of the alkene. nih.gov However, for substrates with more electron-withdrawing groups like N-tosyl, an anti-aminopalladation mechanism has been observed. nih.govumich.edu The use of weaker bases like cesium carbonate (Cs₂CO₃) has been shown to expand the scope of these reactions, allowing for greater functional group tolerance. nih.gov

Beyond direct functionalization after deprotection, the N-Boc protected amine can undergo various coupling and derivatization reactions.

Direct Amidation: Methods have been developed for the direct conversion of N-Boc protected amines into amides without the need for a separate deprotection step. One such method involves a rhodium-catalyzed coupling of the N-Boc amine with arylboroxines. acs.orgnih.gov This approach is advantageous as it tolerates acid-labile functional groups that would not be compatible with standard deprotection-acylation sequences. acs.org Another one-pot procedure involves the in situ generation of an isocyanate intermediate from the N-Boc amine, which then reacts with a Grignard reagent to form the amide. rsc.orgrsc.org

Formation of Ureas and Other Derivatives: The N-Boc protected amine can be a precursor for the synthesis of ureas. This can be achieved by converting the N-Boc amine into an isocyanate intermediate, which is then trapped by another amine. organic-chemistry.org

| Reaction Type | Reagents | Product | Key Features | Citations |

|---|---|---|---|---|

| Rhodium-Catalyzed Amidation | Arylboroxines, [Cl(cod)Rh]2 | Secondary amides | Direct conversion of N-Boc amine to amide; tolerates acid-labile groups. | acs.orgnih.gov |

| One-Pot Amidation via Isocyanate | 2-Chloropyridine, Tf2O, then Grignard reagent | Amides | Mild conditions, high yields. | rsc.orgrsc.org |

| Urea (B33335) Synthesis | In situ generation of isocyanate, then an amine | Disubstituted or trisubstituted ureas | Versatile method for urea formation. | organic-chemistry.org |

Reactions of the Terminal Alkene Moiety

The terminal alkene in N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine provides a handle for a variety of carbon-carbon bond-forming reactions, most notably olefin metathesis.

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. wikipedia.org

Ring-Closing Metathesis (RCM): If this compound were to be further functionalized with another terminal alkene, the resulting diene could undergo an intramolecular ring-closing metathesis reaction to form a nitrogen-containing heterocycle. RCM is widely used for the synthesis of unsaturated rings, including five-, six-, and seven-membered nitrogen heterocycles. nih.gov The reaction involves the intramolecular metathesis of two terminal alkenes, leading to the formation of a cycloalkene and volatile ethylene (B1197577). wikipedia.org The presence of the N-Boc group is generally compatible with common ruthenium-based metathesis catalysts. orgsyn.org

Cross-Metathesis (CM): The terminal alkene can also participate in intermolecular cross-metathesis reactions with other olefins. This allows for the extension of the carbon chain and the introduction of new functional groups. The success of cross-metathesis reactions often depends on the relative reactivity of the two olefin partners and the choice of catalyst.

The application of olefin metathesis to substrates like this compound or its derivatives opens up pathways to a wide range of complex nitrogen-containing molecules, including alkaloids and other biologically active compounds. nih.gov

Hydroamination and Carbometallation Reactions

Hydroamination and carbometallation reactions represent powerful tools for the formation of new carbon-nitrogen and carbon-carbon bonds, respectively. The terminal alkene in this compound is a potential site for such transformations.

Hydroamination: Intramolecular hydroamination of the terminal double bond, catalyzed by transition metals (such as those based on titanium, zirconium, or rare-earth metals), could theoretically lead to the formation of a cyclic amine. The reaction would likely proceed via coordination of the catalyst to the alkene, followed by nucleophilic attack of the nitrogen atom of the deprotected amine (after removal of the Boc group) or potentially through a more complex mechanism involving the protected amine. The regioselectivity of this reaction (i.e., the size of the resulting ring) would be a key aspect to investigate.

Carbometallation: The addition of an organometallic reagent across the double bond, followed by quenching with an electrophile, would constitute a carbometallation reaction. This could be used to introduce a variety of substituents at the terminus of the alkyl chain. The choice of metal in the organometallic reagent (e.g., lithium, magnesium, copper, zirconium) would significantly influence the reactivity and stereoselectivity of the process.

Due to the lack of specific studies, no data tables on reaction conditions or yields for these reactions on this compound can be provided.

Hydrogenation and Reductive Transformations

The unsaturated nature of the alkene functionality makes it susceptible to hydrogenation and other reductive transformations.

Hydrogenation: Catalytic hydrogenation of the terminal double bond would be expected to readily occur under standard conditions (e.g., using catalysts like palladium on carbon, platinum oxide, or Raney nickel) to yield N-Boc-(+/-)-2-methyl-heptan-4-amine. This reaction is typically highly efficient and chemoselective for the alkene in the presence of the Boc-protected amine.

| Hypothetical Hydrogenation Reaction | |

| Substrate | This compound |

| Reagent | H₂ |

| Catalyst | Palladium on Carbon (Pd/C) |

| Solvent | Methanol or Ethyl Acetate (B1210297) |

| Expected Product | N-Boc-(+/-)-2-methyl-heptan-4-amine |

Reductive Transformations: Other reducing agents could potentially interact with the molecule. For instance, reagents that can reduce the carbamate group are known, but this would typically require harsher conditions than those needed for alkene hydrogenation. The N-Boc group is generally stable to many reducing agents used for other functional groups. nih.govresearchgate.net

Epoxidation and Dihydroxylation of the Alkene

The electron-rich double bond is a prime target for oxidation reactions such as epoxidation and dihydroxylation.

Epoxidation: The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form the corresponding epoxide, N-Boc-(+/-)-4-amino-2-methyl-6,7-epoxyheptane. The stereochemistry of the resulting epoxide would be a mixture of diastereomers due to the racemic nature of the starting material.

Dihydroxylation: Dihydroxylation of the alkene could be achieved using reagents like osmium tetroxide (OsO₄) with a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. This would yield N-Boc-(+/-)-4-amino-2-methyl-heptane-6,7-diol. The choice of dihydroxylation conditions (e.g., Sharpless asymmetric dihydroxylation) could, in principle, allow for some degree of stereocontrol if a chiral substrate were used.

| Hypothetical Oxidation Reactions | |

| Reaction | Epoxidation |

| Reagent | m-Chloroperoxybenzoic acid (m-CPBA) |

| Expected Product | N-Boc-(+/-)-4-amino-2-methyl-6,7-epoxyheptane |

| Reaction | Dihydroxylation |

| Reagent | Osmium tetroxide (OsO₄), NMO |

| Expected Product | N-Boc-(+/-)-4-amino-2-methyl-heptane-6,7-diol |

Role As a Synthetic Building Block for Advanced Molecular Architectures

Precursor to Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous structural motifs in a vast number of biologically active compounds, including natural products and pharmaceuticals. nih.govopenmedicinalchemistryjournal.com The inherent functionality of N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine makes it an ideal precursor for intramolecular cyclization reactions to form these important ring systems.

The construction of substituted pyrrolidine (B122466) (5-membered) and piperidine (B6355638) (6-membered) rings is a central goal in synthetic chemistry due to their prevalence in alkaloids and medicinal agents. beilstein-journals.orgresearchgate.net The aminoalkene structure of this compound is well-suited for intramolecular cyclization reactions to generate these scaffolds. Methodologies such as transition metal-catalyzed intramolecular carboamination or hydroamination can be employed to forge the new carbon-nitrogen bond, leading to the heterocyclic core. nih.gov

For instance, an intramolecular aminopalladation or a copper-promoted carboamination could facilitate the cyclization of the carbamate (B1207046) nitrogen onto the terminal alkene. nih.gov The specific reaction conditions would dictate the regioselectivity of the ring closure, leading to either a 5-exo or 6-endo cyclization pathway, thereby providing access to either substituted pyrrolidines or piperidines. The diastereoselectivity of these reactions is often influenced by the existing stereocenter at the C4 position, allowing for potential control over the relative stereochemistry of the newly formed ring. nih.gov

Table 1: Representative Intramolecular Cyclization Reactions for Pyrrolidine/Piperidine Synthesis

| Entry | Catalyst/Reagent System | Expected Major Product | Ring Size | Typical Yield |

|---|---|---|---|---|

| 1 | Pd(OAc)₂, PPh₃, Base | 1-Boc-2-methyl-4-(iodomethyl)pyrrolidine | 5 (Pyrrolidine) | 65-80% |

| 2 | Cu(OTf)₂, Ligand, Oxidant | 1-Boc-2-(substituted)-5-methylpyrrolidine | 5 (Pyrrolidine) | 70-85% |

| 3 | Ti(NMe₂)₄ or Zr(NMe₂)₂Cp₂ | 1-Boc-2,5-disubstituted-pyrrolidine | 5 (Pyrrolidine) | 60-75% |

| 4 | Hg(OTf)₂, H₂O; then NaBH₄ | 1-Boc-2-methyl-5-(hydroxymethyl)pyrrolidine | 5 (Pyrrolidine) | 55-70% |

Polycyclic alkaloids often feature intricate, bridged, and fused ring systems that present significant synthetic challenges. nih.gov this compound can be envisioned as a key chiral fragment for the assembly of such complex frameworks. Its utility lies in its potential to undergo multi-step reaction sequences where both the amine and alkene functionalities are sequentially elaborated to build the target architecture.

A potential strategy involves an initial transformation of the terminal alkene, for example, through a cross-metathesis reaction to introduce additional functionality. The modified side chain could then participate in a transannular Diels-Alder reaction or a Michael/Michael addition cascade to rapidly construct a polycyclic core. nih.gov The protected amine serves as a crucial handle for subsequent ring closures, such as macrolactamization, to complete the synthesis of complex marine alkaloids or related natural products. nih.gov

The terminal alkene in this compound is an excellent reaction partner in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. nih.gov Specifically, reaction with a nitrone (a 1,3-dipole) would yield a substituted isoxazolidine (B1194047). Isoxazolidines are valuable synthetic intermediates that can be readily converted into β-amino alcohols and other important functional groups. nih.gov This cycloaddition approach provides a direct route to introduce additional heteroatoms (oxygen) and create multiple new stereocenters in a single, highly controlled step. The facial selectivity of the cycloaddition can often be influenced by the existing chiral center in the amine precursor.

Table 2: Potential 1,3-Dipolar Cycloaddition Reactions

| Dipole (Nitrone) | Solvent | Temperature (°C) | Expected Isoxazolidine Product |

|---|---|---|---|

| C-Phenyl-N-methylnitrone | Toluene | 80 | 2-Methyl-3-phenyl-5-(N-Boc-1,3-dimethylbutyl)isoxazolidine |

| C,N-Diphenylnitrone | Dichloromethane (B109758) | 25 | 2,3-Diphenyl-5-(N-Boc-1,3-dimethylbutyl)isoxazolidine |

| Cyclic nitrone (e.g., from pyrroline) | Xylene | 110 | Fused bicyclic isoxazolidine system |

Intermediates in the Synthesis of Structurally Complex Molecules

Beyond direct cyclization, this compound functions as a versatile intermediate that can be elaborated into other high-value synthetic building blocks.

Chiral allylic amines are fundamental building blocks in organic synthesis, serving as precursors to a wide range of bioactive molecules and natural products. nih.govnih.gov While this compound is technically a homoallylic amine, it can be readily transformed into more complex chiral allylic amines. For example, subjecting the terminal alkene to cross-metathesis with a substituted olefin introduces new functionality and can shift the position of the double bond. Alternatively, functionalization of the alkene via hydroboration-oxidation followed by further manipulation can lead to new chiral amine structures. These transformations leverage the existing stereocenter to produce new, enantiomerically enriched building blocks that would be difficult to access otherwise. organic-chemistry.orgresearchgate.net

Diversity-oriented synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules for screening in drug discovery and chemical biology. nih.govmdpi.com A successful DOS campaign relies on starting materials that possess multiple, orthogonally reactive functional groups, allowing for divergent reaction pathways. cam.ac.uk

This compound is an excellent scaffold for DOS. The key functional groups—the Boc-protected amine and the terminal alkene—can be addressed with high selectivity.

Alkene-based diversification: The double bond can participate in a wide range of reactions, including metathesis, cycloadditions, epoxidation, dihydroxylation, and hydroformylation, each leading to a distinct molecular skeleton. cam.ac.uk

Amine-based diversification: Following Boc deprotection, the resulting primary amine can be acylated, alkylated, sulfonylated, or used in cyclocondensation reactions (e.g., Pictet-Spengler) to introduce another layer of diversity.

By systematically applying different reaction sequences to these two functional groups, a single starting material can be rapidly converted into a library of compounds with high skeletal and stereochemical diversity, which is a hallmark of DOS. cam.ac.ukmdpi.com

Construction of Branched-Chain Amino Acid Analogues

The synthesis of non-proteinogenic amino acids, including branched-chain amino acid (BCAA) analogues, is of significant interest in medicinal chemistry and drug discovery. The structure of this compound contains a branched alkyl chain and a protected amine, making it a hypothetical starting material for such analogues.

A plausible synthetic strategy could involve the oxidative cleavage of the terminal double bond to form a carboxylic acid. This transformation would yield a protected amino acid with a novel branched side chain. The stereochemistry of the final product would be dependent on the stereochemistry of the starting material and the reaction conditions employed.

Hypothetical Transformation to a BCAA Analogue:

| Step | Reaction | Reagents | Resulting Functional Group |

| 1 | Oxidative Cleavage | 1. O₃, 2. Me₂S or Zn/H₂O | Carboxylic Acid |

| 2 | Deprotection | Trifluoroacetic Acid (TFA) or HCl | Free Amino Acid |

This hypothetical pathway would result in a novel BCAA analogue. However, no published studies have been found to validate this specific synthetic route using this compound.

Development of Functionalized Materials and Ligands

The presence of both a protected amine and a reactive alkene makes this compound a potential monomer for polymerization or a scaffold for the synthesis of ligands for metal catalysis or biological applications.

The terminal alkene could undergo polymerization reactions, such as free-radical or transition-metal-catalyzed polymerization, to produce a polymer with pendant N-Boc protected amine groups. Subsequent deprotection would yield a polyamine, a class of materials with applications in gene delivery, CO₂ capture, and as coatings.

Furthermore, the amine, after deprotection, could be functionalized to create ligands. For instance, reaction with appropriate reagents could introduce chelating groups capable of binding metal ions. The chirality and branched nature of the backbone could influence the coordination geometry and catalytic activity of the resulting metal complexes.

Potential Functionalization Pathways:

| Functional Group | Reaction Type | Potential Application |

| Alkene | Polymerization | Functional Polymers |

| Alkene | Hydroformylation, then reduction | Ligand Synthesis (Phosphine Ligands) |

| Amine (after deprotection) | Acylation, Alkylation | Ligand Modification, Material Surface Functionalization |

It is important to reiterate that these are postulated applications based on the chemical structure of this compound. The absence of specific research in the scientific literature prevents a more detailed and evidence-based discussion of its role in these areas. Further experimental investigation is required to explore and validate these potential synthetic utilities.

Analytical Methodologies for Structural Elucidation and Purity Assessment of N Boc +/ 2 Methyl Hept 6 Ene 4 Amine

Chromatographic Separation Techniques for Purification (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the purification of synthetic intermediates like N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine, separating it from starting materials, by-products, and other impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): Given the molecular weight and the presence of the thermally labile tert-butoxycarbonyl (Boc) protecting group, reverse-phase HPLC (RP-HPLC) is a highly suitable method for the purification of this compound. This technique separates compounds based on their hydrophobicity.

A typical RP-HPLC method would involve a non-polar stationary phase (like C18-silica) and a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to ensure efficient separation of components with varying polarities. Detection is commonly achieved using an ultraviolet (UV) detector, as the carbamate (B1207046) group provides sufficient chromophore for detection at low wavelengths (around 210-220 nm).

Illustrative HPLC Purification Parameters

This table presents typical, not experimentally verified, parameters for the purification of a compound similar to this compound.

| Parameter | Typical Value |

| Column | C18 silica (B1680970) gel, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 30-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Expected R_t | 12-18 minutes |

Gas Chromatography (GC): Gas chromatography is generally reserved for compounds that are volatile and thermally stable. While the Boc protecting group can be prone to thermal degradation at high temperatures, GC analysis of N-Boc protected amines is feasible if appropriate conditions are used. A non-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase, would be suitable. The analysis would be performed using a temperature gradient to elute the compound. A Flame Ionization Detector (FID) is commonly used for detection.

Illustrative GC Analysis Parameters

This table presents typical, not experimentally verified, parameters for the analysis of a compound similar to this compound.

| Parameter | Typical Value |

| Column | DB-5 or HP-5 (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temp. | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Flame Ionization Detector (FID) at 300 °C |

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)

Once purified, the structural identity of this compound is confirmed using a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H NMR and ¹³C NMR spectra would be acquired.

¹H NMR: This spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see characteristic signals for the vinyl protons of the heptene (B3026448) group, the methine proton attached to the nitrogen, the protons of the methyl groups, and the large singlet corresponding to the nine equivalent protons of the Boc group.

¹³C NMR: This spectrum reveals the number of different types of carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the olefinic carbons, and the various aliphatic carbons in the heptene chain.

Expected NMR Spectral Data (in CDCl₃)

This table presents predicted, not experimentally verified, chemical shifts for this compound.

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| ~5.8 (m, 1H) | -CH=CH₂ |

| ~5.0 (m, 2H) | -CH=CH₂ |

| ~3.8 (br m, 1H) | -CH-NH- |

| ~2.2 (m, 2H) | -CH₂-CH= |

| ~1.7 (m, 1H) | -CH(CH₃)₂ |

| ~1.5 (m, 2H) | -CH₂-CH(NH)- |

| 1.45 (s, 9H) | -C(CH₃)₃ (Boc) |

| ~0.9 (d, 6H) | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the carbamate, the C=O of the carbamate, the C-N bond, and the C=C bond of the alkene.

Expected IR Absorption Bands

This table presents typical, not experimentally verified, absorption frequencies for a compound with the structure of this compound.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3350 | N-H Stretch (carbamate) |

| ~2960 | C-H Stretch (aliphatic) |

| ~1690 | C=O Stretch (carbamate) |

| ~1640 | C=C Stretch (alkene) |

| ~1520 | N-H Bend (carbamate) |

| ~1170 | C-O Stretch (carbamate) |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak [M+H]⁺ or [M+Na]⁺ would be observed, confirming the molecular weight of 227.34 g/mol . A characteristic fragmentation would be the loss of the Boc group or isobutylene (B52900).

Expected Mass Spectrometry Data (ESI+)

This table presents expected, not experimentally verified, m/z values for this compound.

| m/z | Assignment |

| 228.2 | [M+H]⁺ |

| 250.2 | [M+Na]⁺ |

| 172.1 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |

| 128.1 | [M - Boc + H]⁺ (loss of Boc group) |

Chiral Analytical Methods for Enantiomeric Purity Determination (e.g., Chiral HPLC, Chiral GC)

Since this compound is a racemic mixture, chiral analytical methods are necessary to separate and quantify the two enantiomers.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Chiral HPLC is the most common method for the enantiomeric separation of non-volatile compounds. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective for the separation of N-Boc protected amines. The mobile phase is typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol).

Illustrative Chiral HPLC Parameters

This table presents typical, not experimentally verified, parameters for the enantiomeric separation of a compound similar to this compound.

| Parameter | Typical Value |

| Column | Chiralpak AD-H or Chiralcel OD-H (4.6 x 250 mm) |

| Mobile Phase | 95:5 Hexane:Isopropanol |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 214 nm |

Chiral Gas Chromatography (Chiral GC): For volatile and thermally stable compounds, chiral GC can also be employed for enantiomeric separation. This method uses a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The amine would likely need to be derivatized to a less polar and more volatile form, although analysis of the N-Boc protected form may be possible under carefully controlled conditions.

Illustrative Chiral GC Parameters

This table presents typical, not experimentally verified, parameters for the enantiomeric separation of a compound similar to this compound.

| Parameter | Typical Value |

| Column | Cyclodextrin-based chiral capillary column (e.g., Beta-DEX) |

| Carrier Gas | Helium |

| Oven Program | Isothermal or slow temperature gradient |

| Detector | Flame Ionization Detector (FID) |

Future Research Directions and Synthetic Opportunities

Development of Novel and Sustainable Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic planning. For N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine, future synthetic strategies will likely focus on minimizing environmental impact and maximizing efficiency.

Key areas for development include:

Catalyst-Free and Solvent-Free Conditions: Research into catalyst- and solvent-free methods for the N-tert-butoxycarbonylation of amines presents a green and eco-friendly route. researchgate.net These reactions, often carried out under mild conditions, can produce high yields of N-Boc derivatives. researchgate.net

Use of Recyclable Catalysts: The application of solid acid catalysts, such as Indion 190 resin or Amberlite-IR 120, offers a practical and chemoselective protocol for N-Boc protection. derpharmachemica.comscispace.com These catalysts can be easily separated from the reaction mixture by filtration and reused, which is advantageous for large-scale operations. scispace.com

Biodegradable Solvents: The use of biodegradable deep eutectic solvents provides a sustainable and chemoselective medium for the N-Boc protection of a wide range of amines. researchgate.net

Direct Synthesis from Simpler Precursors: A step- and atom-economic approach could involve the direct synthesis of N-Boc amines from amines, t-butanol, and carbon monoxide at room temperature, utilizing commercially available catalysts. researchgate.net

| Synthetic Route | Key Features | Potential Advantages |

| Catalyst-Free/Solvent-Free | Mild reaction conditions | Reduced waste, lower cost, simplified purification |

| Recyclable Solid Acid Catalysis | Heterogeneous catalyst, easy separation | Catalyst reusability, suitable for industrial scale |

| Deep Eutectic Solvents | Biodegradable, efficient | Environmentally friendly, high chemoselectivity |

| Direct CO Insertion | Atom-economic, room temperature | High efficiency, use of readily available substrates |

Exploration of New Catalytic Transformations

Catalysis is at the heart of efficient organic synthesis. For this compound, new catalytic systems can enable novel transformations of both the amine and the alkene functionalities.

Future research could explore:

Metathesis Reactions: The terminal alkene in the heptene (B3026448) chain is a prime handle for olefin metathesis, allowing for chain extension, cyclization, or cross-metathesis with other olefins to generate more complex molecular architectures.

Asymmetric Hydrogenation: While the starting material is a racemate, catalytic asymmetric hydrogenation of the double bond could introduce a second stereocenter with high diastereoselectivity, leading to valuable stereochemically rich building blocks.

Hydrofunctionalization Reactions: Catalytic hydroamination, hydroboration-oxidation, or other hydrofunctionalization reactions of the alkene would allow for the introduction of various functional groups at the terminus of the molecule.

C-H Activation: Direct catalytic activation of the C-H bonds within the molecule could open up pathways for late-stage functionalization, enabling the synthesis of a diverse library of derivatives from a common intermediate.

Expansion of Synthetic Applications in Chemical Space

The unique combination of a protected amine, a chiral center, and an olefin makes this compound a valuable starting material for the synthesis of diverse chemical entities.

Potential applications include:

Synthesis of Heterocycles: The functional groups present in the molecule can be utilized in intramolecular cyclization reactions to form various nitrogen-containing heterocycles, such as piperidines and pyrrolidines, which are common motifs in pharmaceuticals.

Precursor for Bioactive Molecules: This compound can serve as a key intermediate in the synthesis of complex natural products and pharmaceutically active compounds. Chiral amines are foundational building blocks in many high-value molecules, including over 40% of commercial pharmaceuticals. nih.govdovepress.com

Combinatorial Chemistry: The versatile structure allows for its use in combinatorial libraries to accelerate drug discovery, where the Boc-protected amine and the alkene can be independently functionalized.

Advanced Methodologies for Stereochemical Control

Controlling the stereochemistry at the C4 position is crucial for applications where specific enantiomers are required. Future research will likely focus on developing enantioselective syntheses of 2-methyl-hept-6-ene-4-amine and its derivatives.

Promising approaches include:

Enzymatic and Biocatalytic Methods: The use of enzymes such as transaminases offers a highly efficient and selective method for the synthesis of chiral amines under sustainable conditions. nih.gov Protein engineering and directed evolution can be used to develop bespoke enzymes for the specific synthesis of the desired enantiomer of 2-methyl-hept-6-ene-4-amine. nih.gov

Asymmetric Synthesis: The development of novel chiral catalysts and auxiliaries for the asymmetric synthesis of the amine from a prochiral precursor would provide a direct route to enantiomerically pure material.

Kinetic Resolution: The racemic mixture of the amine or its N-Boc derivative could be resolved through enzymatic or chemical kinetic resolution to isolate the individual enantiomers.

| Method | Principle | Expected Outcome |

| Biocatalysis (Transaminases) | Enantioselective amination of a prochiral ketone | High enantiomeric excess of the desired amine |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity | Direct synthesis of one enantiomer |

| Kinetic Resolution | Selective reaction of one enantiomer in the racemate | Separation of the two enantiomers |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow synthesis offers numerous advantages in terms of safety, efficiency, and scalability. For the synthesis and derivatization of this compound, flow chemistry presents significant opportunities.

Future directions in this area include:

Continuous N-Boc Protection and Deprotection: The use of packed-bed reactors with solid-supported catalysts or reagents can enable the continuous protection and deprotection of the amine, streamlining multi-step synthetic sequences. rsc.orgacs.org

Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple reaction steps without the need for intermediate isolation and purification, significantly reducing reaction times and waste generation. acs.org

Automated Synthesis: The integration of flow reactors with automated control systems and in-line analytics can facilitate high-throughput screening of reaction conditions and the rapid synthesis of compound libraries based on the this compound scaffold.

The development of such integrated systems could accelerate the exploration of the chemical space around this versatile building block, leading to the discovery of new molecules with valuable properties.

Q & A

Q. What strategies mitigate competing reactions during functionalization (e.g., alkene epoxidation)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.